molecular formula C10H11N3O B2586604 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2092565-67-6

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2586604
CAS No.: 2092565-67-6
M. Wt: 189.218
InChI Key: SBFHGYQODIKCLN-UHFFFAOYSA-N
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Description

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor for various derivatives including those similar to 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, has been studied for its corrosion inhibition properties on C-steel surfaces in HCl environments. The derivatives show promising corrosion inhibition efficiency, which increases with inhibitor concentration but decreases with temperature rise, indicating potential applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Crystal and Molecular Structure Analysis

The structural analysis of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one and related compounds provides insights into the tautomeric forms of the 3-pyrazolone ring in solid states. These studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in various fields, including material science and pharmaceuticals (Kimura, 1986).

Synthesis and Biological Applications

The synthesis of complexes containing thiazole moiety and 5-methyl-2-phenyl-4-[(E)-1,3-thiazol-2-yldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic activity against human cancer cell lines. This suggests potential applications in developing new anticancer drugs (Shafeeulla et al., 2017).

Green Synthesis Methods

Studies have also focused on green synthesis methods using this compound derivatives for preparing pyranopyrazoles, showcasing an environmentally friendly approach to chemical synthesis. These methods not only yield significant products but also contribute to sustainable practices in chemical research (Zolfigol et al., 2013).

Dyeing Properties

The compound and its derivatives have been explored for their dyeing properties, where new azo and bisazo dyes derived from 5-pyrazolones exhibit promising applications in textiles, demonstrating the versatility of these compounds in various industrial applications (Bagdatli & Ocal, 2012).

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets . The biochemical pathways affected would depend on the specific targets and the role they play in the body’s biochemistry .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution. Its metabolism could involve various enzymes and biochemical pathways, and its excretion could occur via the kidneys, liver, or other routes .

The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects .

Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole derivative .

Cellular Effects

It is known that pyrazole derivatives can have a wide range of effects on cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazole derivatives can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters or binding proteins . This can influence the compound’s localization or accumulation within cells .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles within cells . This can be influenced by targeting signals or post-translational modifications .

Properties

IUPAC Name

5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFHGYQODIKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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